
bay 11-7085
Overview
Description
BAY 11-7085 is a chemical compound known for its role as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. It is widely used in scientific research due to its ability to inhibit the phosphorylation of inhibitor of nuclear factor kappa B alpha (IκBα), thereby preventing the activation of NF-κB . This compound has shown potential in various biological and medical applications, particularly in the study of inflammation, cancer, and other diseases involving NF-κB signaling pathways .
Mechanism of Action
Target of Action
The primary target of Bay 11-7085 is NF-κB , a protein complex that controls the transcription of DNA . It also interacts with IκBα , a protein that inhibits NF-κB . Additionally, it has been reported to inactivate peroxisome proliferator-activated receptors γ (PPAR-γ) .
Mode of Action
This compound acts as an irreversible inhibitor of TNF-α-stimulated IκBα phosphorylation . This leads to the stabilization of IκBα, preventing it from being degraded and thus inhibiting the activation of NF-κB . The compound also inactivates PPAR-γ .
Biochemical Pathways
The inhibition of NF-κB activation by this compound affects several biochemical pathways. NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . By inhibiting NF-κB, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body .
Result of Action
This compound has been reported to inhibit cell proliferation and induce cell apoptosis in a variety of cells . It has also been shown to inhibit DNA synthesis of ECSCs and induce the G0/G1 phase cell cycle arrest . Moreover, it promotes apoptosis in pancreatic carcinoma and may serve as a radiotherapy-sensitizing drug .
Biochemical Analysis
Biochemical Properties
Bay 11-7085 interacts with various enzymes and proteins, particularly those involved in the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, a protein that normally inhibits NF-κB . By preventing the phosphorylation of IκBα, this compound effectively inhibits the activation of NF-κB .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in a variety of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, which in turn prevents the activation of NF-κB . This leads to decreased expression of NF-κB-dependent genes, which can influence a variety of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, it has been reported to enhance the inhibition of NF-κB activity for up to 24 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to have a dose-dependent reduction in swelling in the rat carrageenan paw model .
Metabolic Pathways
This compound is involved in the NF-κB signaling pathway . It interacts with the enzyme IκBα, preventing its phosphorylation and thus inhibiting the activation of NF-κB .
Transport and Distribution
Given its role in inhibiting the NF-κB signaling pathway, it is likely that it interacts with cellular transporters or binding proteins involved in this pathway .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its role in inhibiting the NF-κB signaling pathway, it is likely that it is localized to the cytoplasm where this pathway is primarily active .
Preparation Methods
Synthetic Routes and Reaction Conditions
BAY 11-7085 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with acrylonitrile in the presence of a base, such as triethylamine, to form the desired product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves scaling up the laboratory synthesis procedures while ensuring the purity and quality of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
BAY 11-7085 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl and nitrile groups. It can also participate in addition reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as hydrogen or halogens can be used under controlled conditions to add across the double bond present in the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the nitrile group to an amine .
Scientific Research Applications
Anti-inflammatory Applications
BAY 11-7085 has been shown to inhibit the phosphorylation of IκBα, leading to the inactivation of NF-κB. This mechanism underlies its anti-inflammatory effects in various models:
- Asthma Models : In mouse models of asthma, this compound significantly reduced inflammation by inhibiting NF-κB activity, which is crucial for the expression of pro-inflammatory cytokines .
- Rheumatic Diseases : Studies indicate that this compound induces apoptosis in human synovial fibroblasts, suggesting its potential for treating conditions characterized by synovial proliferation, such as rheumatoid arthritis .
Study | Model | Findings |
---|---|---|
Asthma Model | Mouse | Reduced inflammation and cytokine expression |
Rheumatic Disease Model | Human Synovial Cells | Induced apoptosis and inhibited cell proliferation |
Cancer Therapeutics
The compound exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines:
- Chondrocytes and Synovial Fibroblasts : this compound was found to activate glucocorticoid receptors and induce autophagy, which precedes apoptosis in these cells .
- Leukemic Eosinophils : Research demonstrated that this compound treatment resulted in the inhibition of NF-κB, leading to increased sensitivity of leukemic eosinophils to apoptosis .
Cancer Type | Cell Line | Mechanism of Action |
---|---|---|
Rheumatoid Arthritis | Synovial Fibroblasts | Induction of autophagy and apoptosis |
Leukemia | Eosinophils | NF-κB inhibition leading to enhanced apoptosis |
Antimicrobial Properties
Recent studies have identified this compound as an effective antimicrobial agent against multidrug-resistant pathogens:
- Staphylococcus aureus and Candida spp. : The compound showed bactericidal activity with a minimum inhibitory concentration (MIC) as low as 4 μg/ml against resistant strains. It also inhibited biofilm formation, which is a significant challenge in treating chronic infections .
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Bactericidal activity |
Candida albicans | 0.5 - 1 | Inhibition of biofilm formation |
Case Studies and Research Findings
Several studies have explored the implications of this compound in different research contexts:
- A study published in Frontiers in Pharmacology highlighted its effectiveness against biofilms formed by multidrug-resistant bacteria and yeast pathogens associated with chronic wounds .
- Another investigation found that this compound could enhance the effects of other chemotherapeutic agents when used in combination, indicating potential for synergistic therapy .
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another inhibitor of NF-κB activation with a similar mechanism of action.
JSH-23: A selective inhibitor of NF-κB that prevents its translocation to the nucleus.
Uniqueness
BAY 11-7085 is unique due to its irreversible inhibition of IκBα phosphorylation, which provides a sustained suppression of NF-κB activation . This property makes it particularly useful in studies requiring long-term inhibition of NF-κB signaling .
Biological Activity
Bay 11-7085 is a compound recognized for its significant biological activities, particularly as an irreversible inhibitor of the NF-κB signaling pathway. This article delves into its various biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Overview of this compound
- Chemical Structure : this compound is chemically identified as (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile.
- Mechanism of Action : It primarily functions by inhibiting TNF-α-stimulated IκBα phosphorylation, leading to decreased NF-κB activity, which is crucial for regulating inflammation and cell survival pathways .
1. Inhibition of Inflammation
This compound has been shown to effectively inhibit inflammatory responses in various cell types. Its action leads to reduced expression of adhesion molecules and pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
2. Induction of Autophagy and Apoptosis
Research indicates that this compound induces autophagy in human synovial fibroblasts, which precedes apoptosis. The compound promotes the phosphorylation of glucocorticoid receptors (GR) and the degradation of GR, thereby enhancing apoptotic signaling pathways .
Table 1: Effects of this compound on Cell Lines
Cell Line | Effect | Mechanism |
---|---|---|
Human Synovial Fibroblasts | Induces apoptosis | Autophagy induction, GR downregulation |
Articular Chondrocytes | Promotes cell death | NF-κB pathway inhibition |
Macrophages | Reduces inflammation | Inhibition of NF-κB |
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi. It has been particularly effective against Staphylococcus aureus and Candida species, exhibiting minimum inhibitory concentrations (MICs) as low as 0.5–4 μg/ml .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (μg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 4 | Bactericidal |
Candida albicans | 0.5–1 | Antifungal |
VRSA | 4 | Inhibits biofilm formation |
Study on Synovial Fibroblasts
In a study examining the effects of this compound on human synovial fibroblasts, it was found that the compound induced significant apoptotic effects through autophagy activation. The presence of autophagosomal markers such as LC3B-II indicated that autophagy plays a critical role in mediating the compound's cytotoxic effects .
Antibiofilm Activity
Another study assessed the potential of this compound in combating biofilms associated with chronic wounds. The compound was effective in inhibiting initial cell attachment and biofilm formation in polymicrobial cultures involving C. albicans and S. aureus. This suggests its utility in treating infections where biofilm formation poses a significant challenge .
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZGNPOHPFPER-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017376 | |
Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196309-76-9 | |
Record name | BAY 11-7085 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY 11-7085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY 11-7085 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAY 11-7085 interact with its primary target, NF-κB?
A1: this compound primarily inhibits NF-κB activation by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. [, ] By blocking IκBα phosphorylation, this compound prevents the degradation of IκBα, thus retaining NF-κB in its inactive state and hindering its translocation to the nucleus. [, ]
Q2: Does this compound exclusively target the NF-κB pathway?
A2: While renowned for its NF-κB inhibitory action, this compound exhibits off-target effects and can influence other signaling pathways. For instance, research indicates its interaction with the Keap1/Nrf2 pathway, known for its role in cellular protection. [] Furthermore, this compound has been shown to induce apoptosis independently of NF-κB inhibition in certain cell lines. []
Q3: What are the downstream consequences of NF-κB inhibition by this compound?
A3: NF-κB regulates numerous genes involved in inflammation, cell survival, proliferation, and immune responses. [] Consequently, this compound-mediated NF-κB inhibition can lead to:
- Reduced inflammation: Suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , , ]
- Induction of apoptosis: Promotes apoptosis in various cancer cell lines, including ovarian, breast, and leukemia cells. [, , ]
- Sensitization to chemotherapy: Enhances the efficacy of chemotherapeutic agents like cisplatin and paclitaxel. [, ]
- Modulation of cell differentiation: Impacts the differentiation of various cell types, including dendritic cells and neuronal progenitor cells. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H17NO2S, and its molecular weight is 275.37 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research papers do not explicitly detail spectroscopic data, standard characterization techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
Q6: Is there information available regarding the stability of this compound under different conditions?
A6: The research papers primarily focus on the biological effects of this compound. Information on its chemical stability under various conditions (e.g., temperature, pH, light) would require further investigation.
Q7: Does this compound possess any catalytic properties?
A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting IκB kinase (IKK), which is responsible for IκBα phosphorylation. [] There is no evidence suggesting inherent catalytic properties for this compound within the provided research.
Q8: What are the formulation strategies for enhancing this compound stability and bioavailability?
A8: While the research focuses on the in vitro and in vivo effects of this compound, it doesn't elaborate on specific formulation strategies. Typical formulation approaches for enhancing stability and bioavailability include encapsulation techniques, prodrug design, and the use of excipients.
Q9: Is there information on the compliance of this compound with SHE regulations?
A9: The research papers primarily focus on the scientific aspects and do not delve into regulatory compliance. Information on compliance with SHE (Safety, Health, and Environment) regulations would require consultation with relevant regulatory guidelines and safety data sheets.
Q10: What is known about the ADME profile of this compound?
A10: The research papers do not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These aspects are crucial for understanding its in vivo behavior and would require further investigation.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro models have been employed, including:
- Cell lines: Human leukemia cells (U937, L1210), ovarian cancer cells (Caov-3, A2780), breast cancer cells (MDA-MB-231, BT474, MCF-7), and endothelial cells (ABAE). [, , , , , ]
- Primary cells: Human articular chondrocytes and synovial fibroblasts, rat pulmonary fibroblasts, and chicken follicular theca cells. [, , , ]
Q12: What in vivo models have been used to study the effects of this compound?
A12: In vivo studies have been conducted using:
- Rodent models: Mouse models of allergic airway inflammation, rat models of pneumococcal meningitis, mesenteric ischemia-reperfusion injury, and pulmonary fibrosis. [, , , , ]
- Chicken embryos: Investigating the role of NF-κB in cardiac development. []
Q13: What is the safety profile of this compound?
A13: The provided research primarily focuses on the compound's effects on various cellular processes and does not provide a comprehensive safety profile. Detailed toxicological studies are essential to evaluate its safety for potential therapeutic applications.
Q14: Are there specific drug delivery strategies for targeting this compound to specific tissues?
A14: The research papers do not discuss specific drug delivery strategies for this compound. Targeted drug delivery approaches, such as nanoparticle-based delivery systems, could potentially enhance its efficacy and reduce off-target effects.
Q15: Are there any biomarkers associated with this compound efficacy or adverse effects?
A15: The research papers do not identify specific biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers would be crucial for monitoring treatment response and potential toxicity in preclinical and clinical settings.
Q16: What analytical methods have been used to characterize and quantify this compound?
A16: The research papers primarily focus on the biological effects and employ various techniques to assess those effects, including:
- Western blot: Analyzing protein expression levels, including NF-κB pathway components, apoptotic markers, and cell cycle regulators. [, , , , , ]
- Electrophoretic Mobility Shift Assay (EMSA): Assessing NF-κB DNA binding activity. [, ]
- Immunofluorescence: Visualizing protein localization and cellular structures. [, ]
- Flow Cytometry: Analyzing cell cycle progression and apoptosis. []
- Reporter gene assays: Measuring NF-κB transcriptional activity. [, ]
- ELISA: Quantifying cytokine levels. [, ]
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